molecular formula C11H14BrNO B12599220 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol CAS No. 916824-60-7

6-(2-Bromopyridin-4-yl)hex-5-en-1-ol

Cat. No.: B12599220
CAS No.: 916824-60-7
M. Wt: 256.14 g/mol
InChI Key: FXMNCJXFBRNLJL-UHFFFAOYSA-N
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Description

6-(2-Bromopyridin-4-yl)hex-5-en-1-ol is a chemical compound with the molecular formula C11H14BrNO It is characterized by the presence of a bromopyridine moiety attached to a hexenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-bromopyridine with hex-5-en-1-ol under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification processes to ensure the compound’s purity and stability. The exact conditions and reagents used can vary depending on the desired yield and purity levels.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromopyridin-4-yl)hex-5-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of pyridine derivatives.

    Substitution: Formation of various substituted pyridine compounds.

Scientific Research Applications

6-(2-Bromopyridin-4-yl)hex-5-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hexenol chain may also play a role in the compound’s overall biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    6-(4-Bromopyridin-2-yl)hex-5-en-1-ol: Similar structure but with the bromine atom at a different position on the pyridine ring.

    6-(2-Chloropyridin-4-yl)hex-5-en-1-ol: Chlorine atom instead of bromine.

    6-(2-Fluoropyridin-4-yl)hex-5-en-1-ol: Fluorine atom instead of bromine.

Uniqueness

6-(2-Bromopyridin-4-yl)hex-5-en-1-ol is unique due to the specific positioning of the bromine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

916824-60-7

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

6-(2-bromopyridin-4-yl)hex-5-en-1-ol

InChI

InChI=1S/C11H14BrNO/c12-11-9-10(6-7-13-11)5-3-1-2-4-8-14/h3,5-7,9,14H,1-2,4,8H2

InChI Key

FXMNCJXFBRNLJL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C=CCCCCO)Br

Origin of Product

United States

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